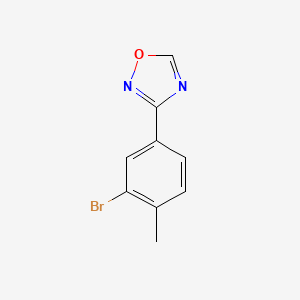![molecular formula C10H19NO B6262696 2-oxaspiro[5.5]undecan-5-amine CAS No. 1555761-55-1](/img/no-structure.png)
2-oxaspiro[5.5]undecan-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[5.5]undecan-5-amine (also known as 2-Oxa-5.5-undecane-5-amine or 2-Oxa-5.5-undecane-5-amine) is an organic compound with a molecular formula of C10H19NO. It is a heterocyclic amine, which is an important group of compounds in organic chemistry. 2-Oxa-5.5-undecane-5-amine is used in various scientific research applications, such as drug synthesis, enzyme inhibition, and biocatalysis. It is also used in the synthesis of other compounds, including pharmaceuticals and materials.
Wissenschaftliche Forschungsanwendungen
2-Oxa-5.5-undecane-5-amine has a wide range of scientific research applications. It is used in drug synthesis, enzyme inhibition, and biocatalysis. In drug synthesis, 2-Oxa-5.5-undecane-5-amine is used as an intermediate in the synthesis of various pharmaceuticals. In enzyme inhibition, it is used to inhibit the activity of certain enzymes, such as cytochrome P450. In biocatalysis, it is used to catalyze the formation of various compounds from natural substrates.
Wirkmechanismus
The mechanism of action of 2-Oxa-5.5-undecane-5-amine is not fully understood. It is believed to act as a nucleophile, which is a molecule that can donate electrons to form a covalent bond with another molecule. This can result in the formation of various compounds, such as pharmaceuticals, from natural substrates.
Biochemical and Physiological Effects
2-Oxa-5.5-undecane-5-amine has been shown to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an anti-inflammatory effect in animal models. In addition, it has been found to have an antioxidant effect, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Oxa-5.5-undecane-5-amine has several advantages and limitations for lab experiments. One of the major advantages is its low cost, which makes it an attractive choice for researchers. It is also relatively easy to synthesize, which makes it a good choice for laboratory use. However, it is not very stable, which can make it difficult to store and use in experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-Oxa-5.5-undecane-5-amine research. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its biochemical and physiological effects, such as its anti-inflammatory and antioxidant effects. Finally, further research into its mechanism of action could lead to new applications for the compound.
Synthesemethoden
2-Oxa-5.5-undecane-5-amine can be synthesized from a variety of starting materials. The most common method is the condensation of an alkyl halide with an amine in the presence of an acid catalyst. This method produces a primary amine, which can then be converted to the desired 2-Oxa-5.5-undecane-5-amine product. Other methods for the synthesis of 2-Oxa-5.5-undecane-5-amine include the reaction of a primary amine with an aldehyde or ketone in the presence of a base catalyst, or the reaction of an alkene with an amine in the presence of a Lewis acid catalyst.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxaspiro[5.5]undecan-5-amine involves the formation of the spirocyclic ring system through a cyclization reaction. The amine group is introduced through a reductive amination reaction using an appropriate amine precursor. The synthesis pathway can be divided into two main steps: (1) synthesis of the spirocyclic ring system and (2) introduction of the amine group.", "Starting Materials": [ "1,6-dibromohexane", "2-bromo-2-methylbutane", "sodium hydride", "ethyl acetate", "sodium borohydride", "an appropriate amine precursor" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic ring system", "1.1. Deprotonation of 1,6-dibromohexane with sodium hydride in ethyl acetate to form the corresponding carbanion.", "1.2. Reaction of the carbanion with 2-bromo-2-methylbutane to form the spirocyclic intermediate.", "1.3. Reduction of the intermediate with sodium borohydride to form the desired product, 2-oxaspiro[5.5]undecan-5-ol.", "1.4. Oxidation of the alcohol to the corresponding aldehyde using an appropriate oxidizing agent such as PCC or Swern oxidation.", "1.5. Cyclization of the aldehyde with an appropriate amine precursor to form the spirocyclic amine product.", "Step 2: Introduction of the amine group", "2.1. Reductive amination of the aldehyde with an appropriate amine precursor using sodium borohydride as the reducing agent to form the desired product, 2-oxaspiro[5.5]undecan-5-amine." ] } | |
CAS-Nummer |
1555761-55-1 |
Produktname |
2-oxaspiro[5.5]undecan-5-amine |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.3 |
Reinheit |
85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



